molecular formula C21H22FN5O2 B2769402 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 2034354-15-7

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2769402
CAS No.: 2034354-15-7
M. Wt: 395.438
InChI Key: BWHQJKGCIMDNOU-UHFFFAOYSA-N
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Description

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Biological Activity

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole ring, a fluorinated phenyl group, and a piperazine moiety, which are known to contribute to various biological activities. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, fluorinated triazoles have shown promising results as HER2 tyrosine kinase inhibitors. In vitro studies demonstrated that certain fluorinated triazole analogs exhibited IC50 values as low as 16.6 µM against breast cancer cells (MCF-7) . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For example, some triazole derivatives have been tested against various bacterial strains and fungi, showing effective inhibition .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, providing a basis for further investigation into their use in treating neurological disorders .

Case Study 1: Anticancer Activity

A study by Cheng et al. synthesized several fluorinated 1,2,3-triazole analogs and evaluated their anticancer activity against MCF-7 cells. The most active compounds exhibited IC50 values ranging from 16.6 to 31.6 µM, demonstrating significant cytotoxicity and apoptosis induction .

CompoundStructureIC50 (µM)Mechanism
1Fluorinated Triazole A16.6HER2 Inhibition
2Fluorinated Triazole B31.6Apoptosis Induction

Case Study 2: Antimicrobial Activity

Research conducted on various triazole derivatives revealed promising antibacterial activity against resistant strains of bacteria. For instance, compounds were shown to inhibit the growth of Staphylococcus aureus with MIC values as low as 8 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring is known to interfere with enzyme function critical for cell proliferation.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Antioxidant Activity : Some studies suggest that triazoles possess antioxidant properties that can mitigate oxidative stress in cells .

Properties

IUPAC Name

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-18-9-5-4-8-17(18)20(28)15-27-14-19(23-24-27)21(29)26-12-10-25(11-13-26)16-6-2-1-3-7-16/h1-9,14,20,28H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHQJKGCIMDNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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